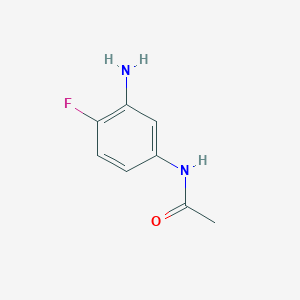

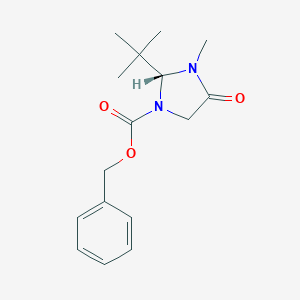

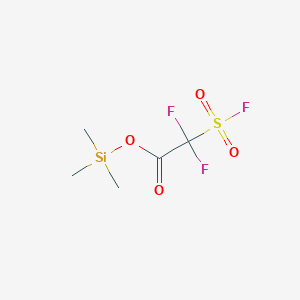

![molecular formula C26H22O3 B040787 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione CAS No. 122916-79-4](/img/structure/B40787.png)

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione, also known as Flavopiridol, is a synthetic compound that belongs to the flavone family. It was initially developed as an anticancer drug due to its ability to inhibit cyclin-dependent kinases (CDKs). However, recent studies have shown that Flavopiridol has a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects.

Wirkmechanismus

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione inhibits CDKs by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of the substrate. This leads to cell cycle arrest and apoptosis in cancer cells. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of other kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (PLK1), which are involved in various cellular processes.

Biochemical and Physiological Effects:

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, antiviral, and antibacterial effects, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment for diseases such as macular degeneration and cancer, which are characterized by abnormal blood vessel growth.

Vorteile Und Einschränkungen Für Laborexperimente

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of CDKs, making it a valuable tool for studying the role of these enzymes in cell cycle regulation and cancer. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is also a broad-spectrum kinase inhibitor, making it useful for studying the activity of various kinases in different cellular processes.

However, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione also has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is also a non-specific kinase inhibitor, meaning it can inhibit the activity of kinases that are not involved in the process being studied. This can lead to off-target effects and make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione. One area of research is the development of more specific CDK inhibitors that can target specific CDK isoforms. This could lead to more effective cancer therapies with fewer side effects.

Another area of research is the development of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione analogs with improved pharmacokinetic properties. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has a short half-life and is rapidly metabolized, limiting its effectiveness as a therapeutic agent. Analog development could lead to compounds with longer half-lives and improved bioavailability.

Finally, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has potential applications in the treatment of viral infections and inflammatory diseases. Further research is needed to determine the efficacy and safety of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione in these contexts.

Conclusion:

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is a complex compound with a wide range of biological activities. Its ability to inhibit CDKs makes it a promising candidate for cancer therapy, while its anti-inflammatory, antiviral, and antibacterial effects make it a potential treatment for other diseases. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research is needed to fully explore the potential of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione in various contexts.

Synthesemethoden

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is a complex compound that requires a multi-step synthesis process. The first step involves the condensation of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with 2-acetylcyclohexanone in the presence of sodium ethoxide to produce the intermediate compound. The final step involves the cyclization of the intermediate compound using potassium carbonate in dimethyl sulfoxide to produce 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione.

Wissenschaftliche Forschungsanwendungen

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been extensively studied for its anticancer properties. It has been shown to inhibit CDKs, which are enzymes that regulate cell division and proliferation. CDKs are often overexpressed in cancer cells, leading to uncontrolled cell growth and tumor formation. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

In addition to its anticancer properties, 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has also been studied for its anti-inflammatory, antiviral, and antibacterial effects. It has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential treatment for viral infections. 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

CAS-Nummer |

122916-79-4 |

|---|---|

Produktname |

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione |

Molekularformel |

C26H22O3 |

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione |

InChI |

InChI=1S/C26H22O3/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)26(29)23-24(27)20-10-6-7-11-21(20)25(23)28/h3-16,22-23H,1-2H3 |

InChI-Schlüssel |

LTOWHDDMSDCWDE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

Synonyme |

2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

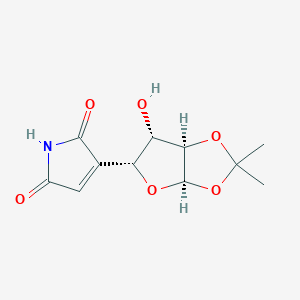

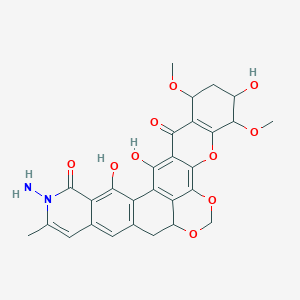

![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)

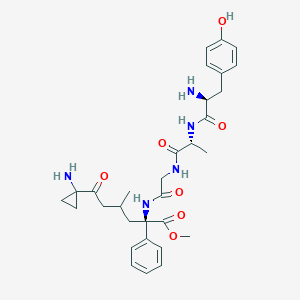

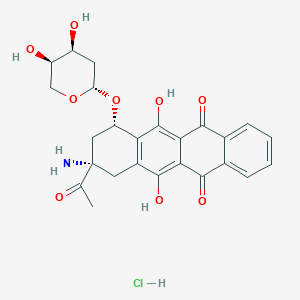

![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)

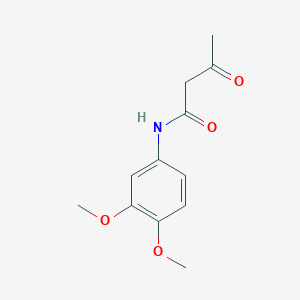

![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)